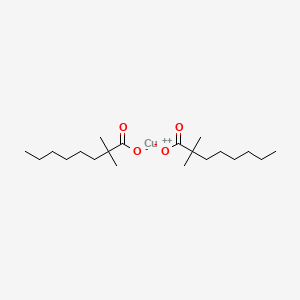
Cupric 2,2-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a copper salt of 2,2-dimethyloctanoic acid and is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric 2,2-dimethyloctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2,2-dimethyloctanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using copper(II) salts and 2,2-dimethyloctanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or solvent extraction to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Cupric 2,2-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper ion can also be reduced to lower oxidation states, such as copper(I) or elemental copper.
Substitution: The 2,2-dimethyloctanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) compounds, while reduction reactions may yield copper(I) or elemental copper .
Scientific Research Applications
Cupric 2,2-dimethyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its role in copper-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of cupric 2,2-dimethyloctanoate involves the interaction of the copper ion with various molecular targets. Copper ions can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving copper-dependent enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Copper Caprylate: Another copper salt with similar properties but different ligand structure.
Copper(II) Butyrate: Similar copper salt with a shorter carbon chain in the ligand.
Copper Propionate: Copper salt with a propionic acid ligand.
Uniqueness
Cupric 2,2-dimethyloctanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other copper salts may not be as effective .
Properties
CAS No. |
91364-56-6 |
|---|---|
Molecular Formula |
C20H38CuO4 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
copper;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
OBVXRVXLEWTKNS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















